(4Z)-6,7-dimethoxy-4-(4-methylbenzylidene)-1,4-dihydro-3H-isochromen-3-one
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Overview
Description
(4Z)-6,7-DIMETHOXY-4-[(4-METHYLPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE is a complex organic compound with a unique structure that includes methoxy groups and a benzopyran core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-6,7-DIMETHOXY-4-[(4-METHYLPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-3,4-dihydro-1H-2-benzopyran-3-one with 4-methylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(4Z)-6,7-DIMETHOXY-4-[(4-METHYLPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
(4Z)-6,7-DIMETHOXY-4-[(4-METHYLPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-6,7-DIMETHOXY-4-[(4-METHYLPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one
- (4Z)-5-methyl-2-(4-methylphenyl)-4-[(1H-tetrazol-5-ylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Uniqueness
Compared to similar compounds, (4Z)-6,7-DIMETHOXY-4-[(4-METHYLPHENYL)METHYLIDENE]-3,4-DIHYDRO-1H-2-BENZOPYRAN-3-ONE stands out due to its unique benzopyran core and methoxy substituents, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C19H18O4 |
---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
(4Z)-6,7-dimethoxy-4-[(4-methylphenyl)methylidene]-1H-isochromen-3-one |
InChI |
InChI=1S/C19H18O4/c1-12-4-6-13(7-5-12)8-16-15-10-18(22-3)17(21-2)9-14(15)11-23-19(16)20/h4-10H,11H2,1-3H3/b16-8- |
InChI Key |
YIDGLCMYDHLEBC-PXNMLYILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C3=CC(=C(C=C3COC2=O)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C3=CC(=C(C=C3COC2=O)OC)OC |
Origin of Product |
United States |
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